molecular formula C14H13BrN4O B2822683 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide CAS No. 1798539-48-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide

Cat. No.: B2822683
CAS No.: 1798539-48-6
M. Wt: 333.189
InChI Key: XSZDLAMDJKHFGX-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a bromobenzamide group. The imidazo[1,2-b]pyrazole scaffold is known for its diverse biological activities and has been a subject of interest in medicinal chemistry . The presence of the bromobenzamide group further enhances its potential for various chemical reactions and applications.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins . This can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways involved in inflammation, cancer, diabetes, and various infectious diseases .

Pharmacokinetics

It is known that imidazole derivatives are generally well absorbed and can be widely distributed throughout the body . Their metabolism can involve various enzymatic reactions, and they are typically excreted in the urine .

Result of Action

Given the broad range of targets and biological activities of imidazole derivatives, it can be expected that this compound would have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the imidazo[1,2-b]pyrazole core .

Properties

IUPAC Name

3-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-12-3-1-2-11(10-12)14(20)16-6-7-18-8-9-19-13(18)4-5-17-19/h1-5,8-10H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZDLAMDJKHFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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